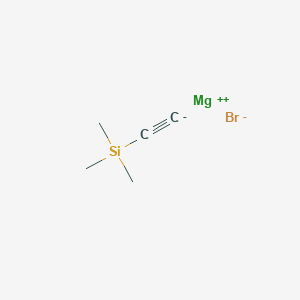

trimethylsilylethynylmagnesium bromide

Descripción general

Descripción

Trimethylsilylethynylmagnesium bromide is an organometallic compound with the chemical formula C₅H₉BrMgSi. It is a highly reactive reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its nucleophilic and electrophilic properties, making it a versatile tool in various chemical reactions .

Métodos De Preparación

Trimethylsilylethynylmagnesium bromide is typically prepared using the Grignard reaction. The synthesis involves the reaction of trimethylsilylacetylene with butylmagnesium bromide in tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction scheme is as follows:

C2H3Si(CH3)3+C4H9MgBr→C5H9BrMgSi(CH3)3

Análisis De Reacciones Químicas

Trimethylsilylethynylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions, often mediated by transition metals like palladium or cobalt, to form complex organic molecules

Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are alcohols, alkenes, and other complex organic structures.

Aplicaciones Científicas De Investigación

Organic Synthesis

TMSMgBr is widely used in the synthesis of complex organic molecules. Its applications include:

- Formation of Carbon-Carbon Bonds : TMSMgBr can react with carbonyl compounds (aldehydes and ketones) to produce alcohols through nucleophilic addition reactions. This property is crucial for constructing larger organic frameworks.

- Cross-Coupling Reactions : The compound is often employed in cross-coupling reactions mediated by transition metals (like palladium or nickel) to synthesize biaryl compounds and other complex structures . For example, it has been used in the synthesis of bis- and tris[(trimethylsilyl)ethynyl]anthracenes, which are significant in photochemical studies .

- Substitution Reactions : TMSMgBr can participate in substitution reactions with halides, facilitating the formation of new carbon-carbon bonds.

Material Science

In material science, TMSMgBr plays a role in the development of advanced materials:

- Synthesis of Organosilicon Compounds : It is used to create organosilicon materials that exhibit unique properties beneficial for applications in electronics and photonics.

- Dendrimers : The compound is involved in synthesizing dendritic structures, which have applications in drug delivery and nanotechnology due to their high surface area and functionality.

Chemical Biology

TMSMgBr is also significant in chemical biology:

- Synthesis of Bioactive Molecules : The compound aids in creating bioactive molecules that can serve as probes for studying biological systems or as potential therapeutic agents. Its ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry .

Case Study 1: Synthesis of Anthracene Derivatives

A study demonstrated the use of TMSMgBr in synthesizing various anthracene derivatives through cross-coupling reactions. These derivatives exhibited unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 2: Bioactive Molecules

Research involving TMSMgBr highlighted its capability to synthesize bioactive compounds that showed potential anticancer activity. The synthesized compounds were evaluated for their biological efficacy, demonstrating promising results against specific cancer cell lines .

Mecanismo De Acción

The mechanism of action of trimethylsilylethynylmagnesium bromide involves its nucleophilic attack on electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in addition and substitution reactions .

Comparación Con Compuestos Similares

Trimethylsilylethynylmagnesium bromide can be compared with other organometallic reagents such as:

Ethylmagnesium bromide: Similar in reactivity but lacks the trimethylsilyl group, making it less versatile in certain reactions.

Butylmagnesium bromide: Used in the synthesis of this compound but has different reactivity due to the absence of the ethynyl group.

Trimethylsilylacetylene: A precursor in the synthesis of this compound, used in different types of reactions

This compound is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability properties.

Actividad Biológica

Trimethylsilylethynylmagnesium bromide (TMS-EMgBr) is a Grignard reagent that has garnered interest in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds. This article delves into the biological activity of TMS-EMgBr, exploring its synthesis, reactivity, and potential applications in medicinal chemistry.

1. Synthesis and Properties

TMS-EMgBr is synthesized through the reaction of trimethylsilylacetylene with magnesium bromide. The compound's molecular formula is , with a molecular weight of 201.42 g/mol. Its structure features a trimethylsilyl group attached to an ethynyl moiety, which enhances its reactivity in cross-coupling reactions.

2. Reactivity and Mechanism

The biological activity of TMS-EMgBr can be attributed to its role as a nucleophile in various coupling reactions. It has been effectively utilized in the Sonogashira reaction, where it couples with aryl halides to form alkynylated products, which are often precursors for biologically active compounds.

Table 1: Summary of Reactivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Reaction | Aryl Iodides | 68 - 95 | |

| Cross-Coupling with Anisoles | Various | 42 - 94 | |

| Alkynylation | Heteroaryl Bromides | Varied |

3. Biological Applications

TMS-EMgBr has shown promise in the synthesis of compounds with potential biological activity. For instance, derivatives formed from TMS-EMgBr have been investigated for their inhibitory effects on hepatitis C virus replication. The ability to introduce alkynyl groups into drug scaffolds enhances their pharmacological profiles.

Case Study: Hepatitis C NS5A Inhibitors

In a notable study, TMS-EMgBr was employed to synthesize unsymmetrical arylated systems that exhibited activity against hepatitis C NS5A. The process involved cross-coupling reactions that yielded compounds with significant antiviral properties.

4. Safety and Toxicity

While TMS-EMgBr is useful in organic synthesis, it is essential to consider its safety profile. As a Grignard reagent, it is highly reactive and can pose hazards if not handled correctly. Proper safety precautions should be taken during its use, including working in an inert atmosphere and using appropriate personal protective equipment.

5. Conclusion

This compound represents a valuable tool in synthetic organic chemistry with promising applications in medicinal chemistry. Its ability to facilitate the formation of carbon-carbon bonds allows for the development of novel compounds that may possess significant biological activity. Further research into its applications could lead to advancements in drug discovery and development.

Propiedades

IUPAC Name |

magnesium;ethynyl(trimethyl)silane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRXJJELJQXOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446055 | |

| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61210-52-4 | |

| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.